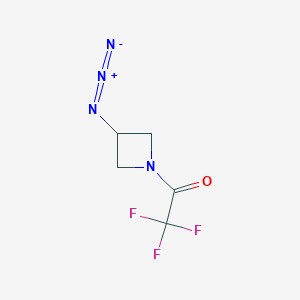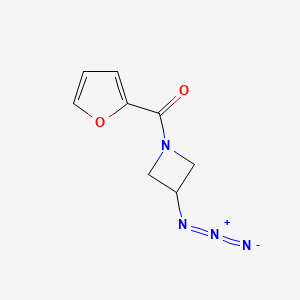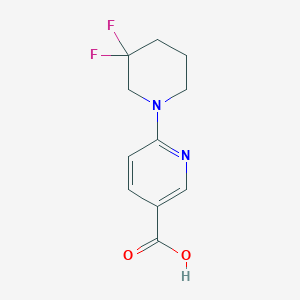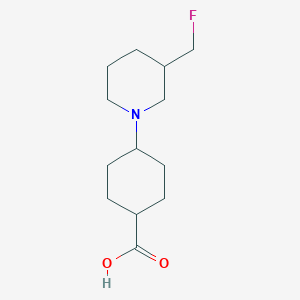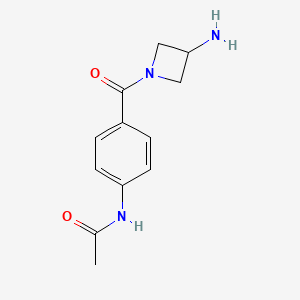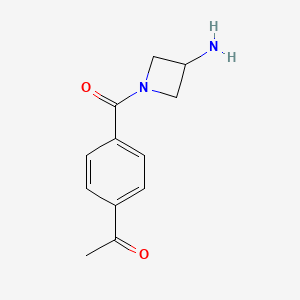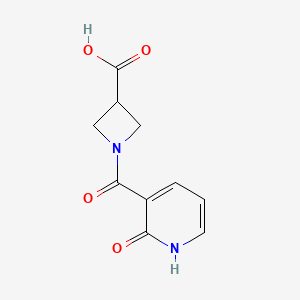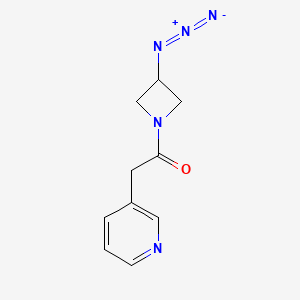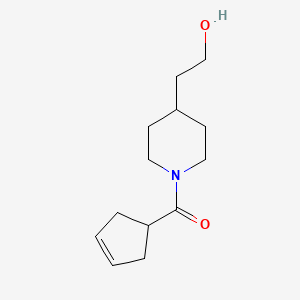
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, commonly referred to as CPPM, is an organic compound with a wide range of applications in scientific research. CPPM is a cyclic ether with a unique three-dimensional structure, making it an ideal compound for studying the properties of organic molecules. CPPM has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and applications for laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
The chemical structure of compounds related to Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has been studied for their crystallographic properties. For instance, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows interesting crystal formation and intermolecular hydrogen bonding patterns, which are significant for understanding the molecular interactions and stability of similar compounds (Revathi et al., 2015).
Synthetic Applications
Research on differently functionalized cyclopentenediones, including reactions with secondary and primary amines, highlights the synthetic versatility of compounds structurally related to Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone. These reactions yield products with potential pharmacological activities, showcasing the compound's role in the synthesis of biologically active molecules (Egorov et al., 2019).
Catalytic and Biological Activities
Compounds bearing the cyclopentene and piperidinyl methanone framework have been explored for their catalytic activities. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which share a structural resemblance, act as catalysts for oxidative cyclization, demonstrating the potential of these compounds in synthetic organic chemistry and material science (Dönges et al., 2014).
Additionally, the synthesis and antimicrobial activity of new pyridine derivatives incorporating elements of the compound's structure have been reported. These studies indicate that such compounds possess variable and modest antimicrobial activities, suggesting their potential as leads in the development of new antimicrobial agents (Patel et al., 2011).
Propiedades
IUPAC Name |
cyclopent-3-en-1-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h1-2,11-12,15H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVEHABFFPFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



